(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
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Description
(Z)-methyl 4-((3-(4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C23H20N2O6S2 and its molecular weight is 484.54. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound's structural analogs, particularly those incorporating the 4-thiazolidinone and benzothiazole moieties, have been evaluated for their anticancer properties. Notably, specific derivatives have shown activity against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Among these compounds, a derivative identified as 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide exhibited significant anticancer potential, with notable logGI(50) and logTGI values, indicating its potency across various cancer types (Havrylyuk et al., 2010).
Aldose Reductase Inhibition
Compounds structurally related to the queried chemical have been synthesized and assessed for their inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. Certain derivatives demonstrated significant inhibitory activity, providing a potential therapeutic approach to mitigate long-term diabetic complications. These findings underscore the compounds' relevance in developing treatments targeting pathological conditions associated with diabetes (Saeed et al., 2014).
Anti-inflammatory and Antimicrobial Applications
Further research has explored the anti-inflammatory and antimicrobial potentials of similar compounds, underscoring their versatility in addressing various health conditions. Specific 4-thiazolidinone derivatives have been identified as promising non-steroidal anti-inflammatory drugs (NSAIDs), exhibiting significant anti-exudative activity. This activity, comparable to established NSAIDs like Diclofenac, positions these compounds as potential candidates for further development in treating inflammation-related disorders. Additionally, certain derivatives have shown antimicrobial efficacy, suggesting their utility in combating microbial infections (Golota et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives, sharing structural similarities with the compound , have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies indicate the potential industrial applications of such compounds in protecting metals from corrosion, thereby extending the lifespan of metal structures and components (Hu et al., 2016).
Properties
IUPAC Name |
methyl 4-[(Z)-[3-[4-(1,3-benzodioxol-5-ylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6S2/c1-29-22(28)15-6-4-14(5-7-15)11-19-21(27)25(23(32)33-19)10-2-3-20(26)24-16-8-9-17-18(12-16)31-13-30-17/h4-9,11-12H,2-3,10,13H2,1H3,(H,24,26)/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAHMWUMXJUJQF-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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